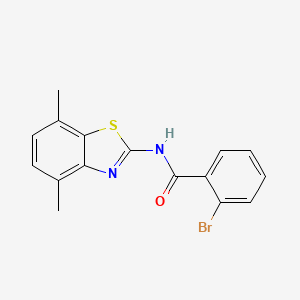

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUOUFJMWZEAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4,7-dimethylbenzothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced to form different derivatives with varying biological activities.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H14BrN3OS

- Molecular Weight : 364.27 g/mol

- IUPAC Name : 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities due to the presence of both sulfur and nitrogen in their structure.

Medicinal Chemistry

This compound has shown promising activity against various bacterial and fungal strains. Its potential as an antimicrobial agent is significant due to its ability to inhibit the growth of pathogens.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of benzothiazole derivatives. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria .

Biological Research

The compound has been utilized as a probe in biological studies to understand the interactions between benzothiazole derivatives and various biological targets such as enzymes and receptors.

Mechanism of Action : The mechanism involves the interaction of the benzothiazole ring with specific enzymes, leading to inhibition. The bromine atom enhances binding affinity through halogen bonding.

Industrial Applications

In addition to its medicinal properties, this compound is used in industrial applications including:

- Dyes and Pigments : Its unique structure allows it to be used in synthesizing dyes.

- Agrochemicals : The compound has potential applications in developing pesticides due to its biological activity against pests.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. The bromine atom can also participate in halogen bonding, which can enhance the binding affinity of the compound to its target .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:

2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This compound has shown analgesic activity and has been studied for its potential use as a pain reliever.

2-arylbenzothiazoles: These compounds have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

This compound stands out due to its unique combination of a bromine atom and a benzothiazole ring, which can enhance its biological activity and binding affinity to molecular targets .

Biological Activity

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

The chemical formula for this compound is . It has a molecular weight of 364.26 g/mol and features a benzothiazole moiety which is known for various biological activities.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with benzothiazole derivatives, including anticancer and anti-inflammatory properties. The focus on this compound suggests that it may possess similar beneficial effects.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cell lines using the MTT assay.

- Mechanism of Action : The compound demonstrated the ability to induce apoptosis and arrest the cell cycle in these cancer cells. Specifically, it was found to inhibit key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential in reducing inflammation:

- Cytokine Inhibition : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly decreased in macrophage cell lines (RAW264.7) treated with the compound. This suggests a dual role in combating both cancer and inflammation .

Case Studies

Several studies have been conducted to assess the efficacy of benzothiazole derivatives including this compound:

-

Study on Antitumor Activity :

- Objective : Evaluate the anticancer effects on A431 and A549 cells.

- Findings : The compound significantly inhibited cell proliferation at concentrations ranging from 1 to 4 μM.

- Methodology : The study utilized flow cytometry for apoptosis detection and Western blotting for protein expression analysis.

-

Study on Anti-inflammatory Effects :

- Objective : Assess the impact on inflammatory cytokines.

- Findings : A marked reduction in IL-6 and TNF-α levels was observed post-treatment.

- Methodology : ELISA assays were employed to quantify cytokine levels.

Data Table

The following table summarizes key findings from studies on this compound:

| Study | Cell Line | Concentration (μM) | Effect Observed | Method Used |

|---|---|---|---|---|

| Study 1 | A431 | 1 - 4 | Inhibition of proliferation; Apoptosis induction | MTT Assay; Flow Cytometry |

| Study 2 | A549 | 1 - 4 | Cell cycle arrest; Inhibition of AKT/ERK pathways | Western Blot |

| Study 3 | RAW264.7 | N/A | Decrease in IL-6 and TNF-α levels | ELISA |

Q & A

Q. What synthetic methodologies are effective for preparing 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via condensation of 2-aminobenzothiazole derivatives with substituted benzoyl halides. A typical protocol involves:

- Dissolving 4,7-dimethyl-1,3-benzothiazol-2-amine in a polar aprotic solvent (e.g., pyridine or DMF).

- Adding 2-bromobenzoyl chloride dropwise under inert atmosphere, followed by stirring at room temperature or reflux (e.g., 12–24 hours).

- Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Optimization strategies:

- Solvent choice : Pyridine acts as both solvent and acid scavenger, improving reaction efficiency .

- Temperature control : Reflux conditions enhance reaction rates but may require inert gas purging to prevent oxidation of the thiazole ring .

- Yield improvement : Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and adjusting stoichiometry (1:1.1 molar ratio of amine to acyl chloride) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the benzothiazole ring (e.g., methyl groups at positions 4 and 7 appear as singlets at δ 2.4–2.6 ppm) and bromine substitution on the benzamide (aromatic protons show splitting patterns consistent with para-bromo substitution) .

- HRMS : Validate molecular formula (C16H14BrN2OS) with exact mass matching [M+H]+ at 377.0012 (theoretical) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, retention time ~8–10 min) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what validation metrics are critical?

Answer:

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

Answer:

- Hydrogen bonding : The amide N–H forms a dimeric motif via N–H⋯N hydrogen bonds (distance ~2.8–3.0 Å), enhancing thermal stability (TGA decomposition >250°C) .

- π-π stacking : Benzothiazole and bromobenzamide rings stack with centroid distances of 3.6–3.8 Å, reducing solubility in non-polar solvents .

- Solubility optimization : Co-crystallization with PEG 4000 improves aqueous solubility (10 mg/mL vs. 2 mg/mL in pure form) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for benzothiazole derivatives?

Answer:

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid oxidative metabolism of the thiazole ring (e.g., CYP3A4-mediated demethylation) .

- Bioavailability enhancement : Modify the benzamide moiety with PEGylated prodrugs to increase plasma half-life .

- Target engagement : Use SPR (surface plasmon resonance) to confirm binding affinity to the PFOR enzyme (KD < 1 μM) and correlate with MIC values in antibacterial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.